4'-Chloro-3'-fluorobiphenyl-3-carboxylic acid
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Overview
Description
4’-Chloro-3’-fluorobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H8ClFO2 It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position, a fluorine atom at the 3’ position, and a carboxylic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-chloro-3’-fluorobiphenyl-3-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms into the biphenyl structure. This can be achieved through electrophilic aromatic substitution reactions using appropriate halogenating agents.
Carboxylation: Introduction of the carboxylic acid group. This can be done via a Grignard reaction followed by carbonation or through a direct carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of 4’-chloro-3’-fluorobiphenyl-3-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3’-fluorobiphenyl-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The biphenyl structure allows for coupling reactions such as Suzuki-Miyaura coupling, where the compound can be used as a building block for more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Derivatives with different functional groups replacing chlorine or fluorine.
Reduction: Alcohol derivatives.
Oxidation: Carboxyl derivatives or other oxidized forms.
Scientific Research Applications
4’-Chloro-3’-fluorobiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-chloro-3’-fluorobiphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of halogen atoms and the carboxylic acid group can affect its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-3’-fluorobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
3’-Fluorobiphenyl-3-carboxylic acid: Lacks the chlorine atom, which may affect its chemical properties and reactivity.
4’-Chloro-3’-methylbiphenyl-3-carboxylic acid: Substitution of the fluorine atom with a methyl group, altering its steric and electronic properties.
Uniqueness
4’-Chloro-3’-fluorobiphenyl-3-carboxylic acid is unique due to the combination of chlorine, fluorine, and carboxylic acid functional groups on the biphenyl core. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-5-4-9(7-12(11)15)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVRJVFOZGVLCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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